molecular formula C17H14N4O6 B11555374 2-(2-cyanophenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide

2-(2-cyanophenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11555374
M. Wt: 370.3 g/mol
InChI Key: NFRREMUATQRXGQ-DJKKODMXSA-N
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Description

2-(2-cyanophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyanophenoxy group and a methoxy-nitrophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyanophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-cyanophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the nitro group, potentially converting it to an amine group.

    Substitution: The compound can participate in substitution reactions, particularly at the phenoxy and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-cyanophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are likely mediated through its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-cyanophenoxy)acetohydrazide: This compound shares a similar core structure but lacks the methoxy-nitrophenyl group.

    4-hydroxy-3-methoxy-2-nitrobenzaldehyde: This is a precursor in the synthesis of the target compound and has similar functional groups.

Uniqueness

2-(2-cyanophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H14N4O6

Molecular Weight

370.3 g/mol

IUPAC Name

2-(2-cyanophenoxy)-N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H14N4O6/c1-26-17-13(22)7-6-12(16(17)21(24)25)9-19-20-15(23)10-27-14-5-3-2-4-11(14)8-18/h2-7,9,22H,10H2,1H3,(H,20,23)/b19-9+

InChI Key

NFRREMUATQRXGQ-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])/C=N/NC(=O)COC2=CC=CC=C2C#N)O

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C=NNC(=O)COC2=CC=CC=C2C#N)O

Origin of Product

United States

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